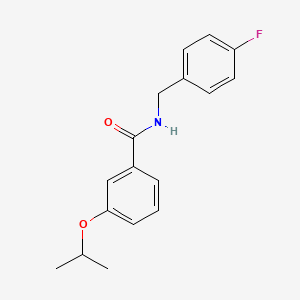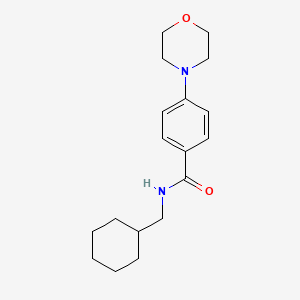![molecular formula C17H23N3O2 B5397762 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol](/img/structure/B5397762.png)
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol, also known as DOI, is a synthetic compound that belongs to the family of hallucinogenic drugs called phenethylamines. It was first synthesized in 1970 and has been used extensively in scientific research to study the mechanism of action of hallucinogens and their effects on the brain.
Mechanism of Action
The mechanism of action of 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol is primarily mediated through its interaction with the serotonin 5-HT2A receptor. Activation of this receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of various physiological processes, including neurotransmitter release, gene expression, and synaptic plasticity.
Biochemical and Physiological Effects:
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has also been shown to increase the expression of various immediate early genes, such as c-fos and egr-1, which are involved in the regulation of gene expression and synaptic plasticity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol in scientific research include its potency and selectivity for the 5-HT2A receptor, as well as its ability to activate various intracellular signaling pathways. However, there are also limitations to its use, including its potential for toxicity and its ability to induce hallucinations in humans.
Future Directions
Future research on 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol and other hallucinogenic drugs will likely focus on their potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Additionally, further research on the mechanisms of action of these drugs may lead to the development of novel pharmacological agents for the treatment of these disorders.
Synthesis Methods
The synthesis of 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol involves the reaction of 1-(1H-indol-7-yl)propan-2-amine with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been used extensively in scientific research to study the mechanism of action of hallucinogens and their effects on the brain. It is commonly used as a tool to study the serotonin 5-HT2A receptor, which is the primary target of many hallucinogenic drugs. 3-[(dimethylamino)methyl]-1-(1H-indol-7-ylcarbonyl)-3-piperidinol has been shown to be a potent agonist of the 5-HT2A receptor, leading to the activation of various signaling pathways in the brain.
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-(1H-indol-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-19(2)11-17(22)8-4-10-20(12-17)16(21)14-6-3-5-13-7-9-18-15(13)14/h3,5-7,9,18,22H,4,8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDAPBXTLKMLND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)C2=CC=CC3=C2NC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5397688.png)
![3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5397690.png)

![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5397705.png)
![3,3-dimethyl-1-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-2-butanone](/img/structure/B5397712.png)
![5-[(2,3-dihydro-1,4-benzodioxin-5-yloxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5397723.png)
![4-ethyl-5-(1-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}piperidin-4-yl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5397731.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-(4H-1,2,4-triazol-4-yl)propanamide](/img/structure/B5397747.png)
![4-isobutyl-N-[2-(4-methoxyphenyl)ethyl]-2-methyl-3-oxo-1-piperazinecarboxamide](/img/structure/B5397750.png)
![2-({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5397751.png)
![N-(3-chlorophenyl)-N'-[4-(1H-imidazol-1-yl)benzyl]urea](/img/structure/B5397752.png)

![1'-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5397788.png)